6-Chloro-N-ethyl-3-nitropyridin-2-amine
Overview
Description
6-Chloro-N-ethyl-3-nitropyridin-2-amine is a synthetic compound with the CAS Number: 33742-69-7 . It has a molecular weight of 201.61 . The IUPAC name for this compound is N-(6-chloro-3-nitro-2-pyridinyl)-N-ethylamine .
Molecular Structure Analysis
The molecular formula of this compound is C7H8ClN3O2 . The InChI code for this compound is 1S/C7H8ClN3O2/c1-2-9-7-5(11(12)13)3-4-6(8)10-7/h3-4H,2H2,1H3,(H,9,10) .Scientific Research Applications
Selective Vicarious Nucleophilic Amination of Nitropyridines
- Amination of 3-nitropyridine compounds in the 6-position, including 4-nitroisoquinoline, was achieved through vicarious nucleophilic substitution reactions. The method produced moderate to good yields and is a general approach for creating 3- or 4-substituted-2-amino-5-nitropyridines. Notably, hydroxylamine and 4-amino-1,2,4-triazole were used as amination reagents, with hydroxylamine offering an easy work-up procedure and 4-amino-1,2,4-triazole improving yields for certain substrates (Bakke, Svensen, & Trevisan, 2001).
Synthesis Involving Ruthenium Nitrosyl Complexes
- The synthesis and characterization of two Ru(III) complexes, Ru(PaPy(3))(Cl) and Ru(PaPy(3))(NO)(2), were reported. Notably, the nitrosyl complex rapidly delivers NO to proteins in aqueous solution upon exposure to UV light. This reaction has potential applications in transferring NO to proteins like myoglobin and cytochrome c oxidase (Patra & Mascharak, 2003).
Derivatives and Inhibitory Potency
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was synthesized, analyzed, and its structure confirmed by various spectroscopic methods. The compound's inhibitory potency was evaluated for selected kinases harboring a rare cysteine in the hinge region, indicating its potential in kinase inhibition studies (Wydra et al., 2021).
Amine Electrosynthesis
- The electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole in acidic aqueous-alcoholic solutions was studied, showcasing its similarity to nitrobenzene. This study explored the electroreduction of the compound to form various amines, highlighting a method that can produce amine chlorohydrates in high yields (Mikhal’chenko et al., 2007).
Facile Synthesis of Azaoxindole Derivatives
- An efficient approach for forming 5-amino- and 7-amino-6-azaoxindole derivatives was developed. This method involved the reaction of 2-amino-4-chloro-3-nitropyridine with ethyl malonate, followed by reductive cyclization. The derivatives produced through this method are of interest for various chemical synthesis applications (Tzvetkov & Müller, 2012).
Synthesis of Triazacyclopenta[cd]indenes
- A novel reaction sequence was presented for the synthesis of 1,2,2a,3-Tetrahydro-1,4,7b-triazacyclopenta[cd]indenes from 3-halomethyl-5-chloro-6- or 8-nitropyridines. This process involves nucleophilic aromatic substitution followed by intramolecular nucleophilic substitution, demonstrating the compound's potential as an intermediate for combinatorial syntheses (Schmid et al., 2005).
Properties
IUPAC Name |
6-chloro-N-ethyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-9-7-5(11(12)13)3-4-6(8)10-7/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXERJEKFMCQUFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443999 | |
Record name | 6-CHLORO-N-ETHYL-3-NITROPYRIDIN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33742-69-7 | |
Record name | 6-CHLORO-N-ETHYL-3-NITROPYRIDIN-2-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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